molecular formula C21H21NO4S B2465143 (2E)-3-(3,4-dimethoxyphenyl)-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]prop-2-enamide CAS No. 2097940-59-3

(2E)-3-(3,4-dimethoxyphenyl)-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]prop-2-enamide

Cat. No. B2465143
CAS RN: 2097940-59-3
M. Wt: 383.46
InChI Key: GYVBMLQEQLIZRZ-CSKARUKUSA-N
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Description

(2E)-3-(3,4-dimethoxyphenyl)-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]prop-2-enamide is a useful research compound. Its molecular formula is C21H21NO4S and its molecular weight is 383.46. The purity is usually 95%.
BenchChem offers high-quality (2E)-3-(3,4-dimethoxyphenyl)-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]prop-2-enamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2E)-3-(3,4-dimethoxyphenyl)-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]prop-2-enamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques : The compound has been synthesized using different techniques, like condensation reactions and cycloaddition processes. For example, Baichurin et al. (2019) synthesized geminally activated nitro dienes through the condensation of prop-2-enals with nitro-substituted CH acids (Baichurin et al., 2019).

  • Structural Analysis : X-ray diffraction and spectroscopic methods like NMR and IR have been employed to confirm the structure of synthesized compounds containing the (2E)-3-(3,4-dimethoxyphenyl)-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]prop-2-enamide framework (Prabhuswamy et al., 2016).

  • Chemical Reactions : Various chemical reactions like hydrolysis and condensation with different reagents have been studied to modify the chemical structure and properties of related compounds (Spoorthy et al., 2021).

Potential Applications in Material Science

  • Functional Materials Synthesis : Research has shown that compounds with similar frameworks can be used in the synthesis of highly functionalized polyheterocyclic compounds. For example, a study by Zhang et al. (2017) utilized photoinduced oxidative annulation processes to access polyheterocyclic ethanones (Zhang et al., 2017).

  • Fluorescent Materials : Compounds with thiophene and furan units have been synthesized for potential applications in fluorescent materials. These materials could be used in heat-sensitive devices (Sánchez et al., 2015).

Biochemical and Pharmaceutical Research

  • Antimicrobial Activity : Some studies have explored the antimicrobial properties of compounds containing similar structures, indicating potential for pharmaceutical applications (Arora et al., 2013).

  • Docking Studies and Bioactivity : Docking studies have been conducted to understand the interaction of these compounds with biological targets, which is crucial for drug design (Talupur et al., 2021).

properties

IUPAC Name

(E)-3-(3,4-dimethoxyphenyl)-N-[2-(furan-2-yl)-2-thiophen-2-ylethyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO4S/c1-24-18-9-7-15(13-19(18)25-2)8-10-21(23)22-14-16(17-5-3-11-26-17)20-6-4-12-27-20/h3-13,16H,14H2,1-2H3,(H,22,23)/b10-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYVBMLQEQLIZRZ-CSKARUKUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)NCC(C2=CC=CO2)C3=CC=CS3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C(=O)NCC(C2=CC=CO2)C3=CC=CS3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-3-(3,4-dimethoxyphenyl)-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]prop-2-enamide

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